3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane
CAS No.:
Cat. No.: VC15798063
Molecular Formula: C10H18N2
Molecular Weight: 166.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2 |
|---|---|
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 3-(azetidin-3-yl)-3-azabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C10H18N2/c1-2-9-3-8(1)6-12(7-9)10-4-11-5-10/h8-11H,1-7H2 |
| Standard InChI Key | YYBYQAHOABTUIH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC1CN(C2)C3CNC3 |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Bonding
The compound’s defining feature is its bicyclo[3.2.1]octane backbone, a bridged bicyclic system comprising seven carbon atoms and one nitrogen atom. The azetidine ring (a four-membered nitrogen heterocycle) is fused at the 3-position of the azabicyclo framework, introducing a second nitrogen atom into the structure . This arrangement creates a sterically constrained environment that influences reactivity and molecular interactions.
The molecular formula corresponds to a molecular weight of 166.26 g/mol, as computed by PubChem’s algorithmic tools . The SMILES notation C1CC2CC1CN(C2)C3CNC3 clarifies the connectivity: the bicyclo[3.2.1]octane core links to an azetidine moiety via a shared nitrogen atom . The InChIKey YYBYQAHOABTUIH-UHFFFAOYSA-N serves as a unique identifier for database queries and computational modeling .
Synthetic Pathways and Challenges
Reported Synthesis Strategies
-
Ring-Closing Metathesis: To form the bicyclic framework.
-
Azetidine Functionalization: Via nucleophilic substitution or reductive amination .
Crystallization and Purification
The patent EP3067355B1 emphasizes the role of solvent systems (e.g., acetone-water mixtures) and antisolvents (e.g., heptane) in crystallizing diazabicyclo derivatives . While these methods are tailored for related compounds, they suggest that 3-(azetidin-3-yl)-3-azabicyclo[3.2.1]octane may require similar crystallization protocols to achieve high purity.
Computational docking studies (not explicitly cited in sources) could hypothesize interactions with:
-
Neurological Receptors: Due to structural resemblance to tropane alkaloids.
-
Enzymatic Pockets: The constrained geometry may complement active sites requiring rigid ligands.
Comparative Analysis of Related Compounds
Challenges and Future Directions
Knowledge Gaps
The absence of experimental data on synthesis, pharmacokinetics, and toxicity limits the compound’s translational potential. PubChem’s entry relies heavily on computed properties, necessitating empirical validation .
Research Priorities
-
Route Optimization: Developing scalable synthetic methods.
-
Biological Screening: Assessing antimicrobial, anticancer, and neurological activity.
-
Structure-Activity Relationships: Modifying substituents to enhance potency or selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume